

An In-depth Technical Guide to the Solubility of (+)-N-Methylpseudoephedrine

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Compound of Interest

Compound Name: (+)-N-Methylpseudoephedrine

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This technical guide provides a comprehensive overview of the solubility of **(+)-N-Methylpseudoephedrine** in various solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative data and provides quantitative context by including data for the closely related compounds, pseudoephedrine and N-methylephedrine. Furthermore, it details a standard experimental protocol for determining solubility and presents key chemical and enzymatic pathways involving **(+)-N-Methylpseudoephedrine**.

Solubility Profile of (+)-N-Methylpseudoephedrine and Related Compounds

(+)-N-Methylpseudoephedrine is generally characterized as a compound soluble in water and polar organic solvents, with limited solubility in non-polar organic solvents.^[1] This solubility profile is attributed to the presence of a hydroxyl group and a tertiary amine, which can participate in hydrogen bonding with protic solvents.

Qualitative Solubility of (+)-N-Methylpseudoephedrine

The following table summarizes the reported qualitative solubility of **(+)-N-Methylpseudoephedrine**.

Solvent	Solubility	Reference
Water	Soluble	[1]
Ethanol	Soluble	[1]
Methanol	Slightly Soluble	[2] [3]
Chloroform	Slightly Soluble	[2] [3]
Ethyl Acetate	Slightly Soluble	[2] [3]
Non-polar solvents	Insoluble	[1]

Quantitative Solubility of Related Compounds

To provide a quantitative framework, the following tables present solubility data for pseudoephedrine and N-methylephedrine. This data can serve as a useful reference point for researchers estimating the solubility of **(+)-N-Methylpseudoephedrine**.

Table 1: Quantitative Solubility of Pseudoephedrine Hydrochloride

Solvent	Solubility	Temperature (°C)	Reference
Water	Very Soluble	Not Specified	[4]
Ethanol	Freely Soluble	Not Specified	[4]
Chloroform	Sparingly Soluble	Not Specified	[4]

Table 2: Quantitative Solubility of Pseudoephedrine Base

Solvent	Solubility	Temperature (°C)	Reference
Water	<0.5 g/L	Not Specified	[5]
DMF	30 mg/mL	Not Specified	[5]
DMSO	30 mg/mL	Not Specified	[5]
Ethanol	30 mg/mL	Not Specified	[5]
PBS (pH 7.2)	5 mg/mL	Not Specified	[5]

Table 3: Solubility of N-Methylephedrine

Form	Solvent	Solubility	Reference
I-Form Hydrochloride	Water	Readily Soluble	[6]
I-Form Hydrochloride	Alcohol	Less Soluble	[6]
I-Form Hydrochloride	Acetone	Sparingly Soluble	[6]
dl-Form	Petroleum Ether	Crystals from	[6]
dl-Form	Methanol	Crystals from	[6]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following protocol is a generalized procedure that can be adapted for **(+)-N-Methylpseudoephedrine**.

Objective: To determine the equilibrium solubility of **(+)-N-Methylpseudoephedrine** in a specific solvent at a controlled temperature.

Materials:

- **(+)-N-Methylpseudoephedrine** (solid)
- Solvent of interest (e.g., water, ethanol, phosphate buffer)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
- Volumetric flasks and pipettes

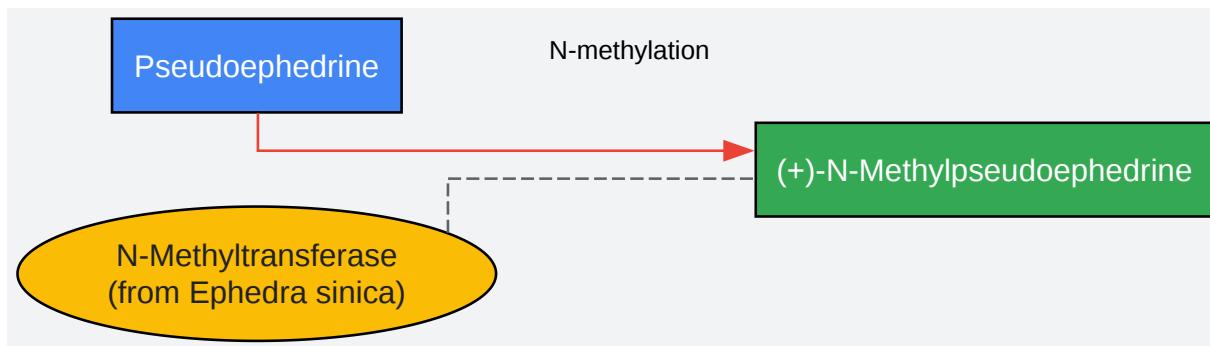
Procedure:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of solid **(+)-N-Methylpseudoephedrine** to a series of glass vials. The excess solid should be visually apparent.
 - Add a known volume of the desired solvent to each vial.
 - Securely cap the vials.
- Equilibration:
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
 - Shake the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
- Phase Separation:

- After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
- To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
- Sample Collection and Preparation:
 - Carefully withdraw an aliquot of the clear supernatant using a syringe.
 - Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
 - Accurately dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of **(+)-N-Methylpseudoephedrine**.
 - Prepare a calibration curve using standard solutions of known concentrations of **(+)-N-Methylpseudoephedrine**.
 - Calculate the solubility of the compound in the solvent from the concentration of the saturated solution, taking into account the dilution factor.

Visualization of Related Pathways

The following diagrams illustrate key chemical and biochemical pathways involving the formation of **(+)-N-Methylpseudoephedrine**.



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Caption: Enzymatic formation of **(+)-N-Methylpseudoephedrine**.



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Caption: A synthetic route to **(+)-N-Methylpseudoephedrine**.

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